tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate

Medicinal Chemistry Physicochemical Property Optimization Solubility and Permeability

Select this specific α-aminoketone building block for fragment-based drug design requiring a balanced polarity profile (XLogP3=1.0, TPSA=55.8 Ų). Its Boc protection is critical for acid-labile deprotection in the presence of hydrogenolytically sensitive groups, true orthogonality lost with Cbz analogs. Enables direct reductive amination and heterocycle synthesis, pathways inaccessible to regioisomeric β-aminoaldehyde variants. Choose the lightest functional building block (243.30 g/mol) to maintain lead-like properties in parallel library synthesis.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B13201817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)C1CCOCC1
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-10(14)9-4-6-16-7-5-9/h9H,4-8H2,1-3H3,(H,13,15)
InChIKeyRCHYUVWLGRYUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate (CAS 1428231-80-4): Chemical Identity and Core Specifications


tert-Butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate (CAS 1428231-80-4, molecular formula C12H21NO4, molecular weight 243.30 g/mol) is a Boc-protected α-aminoketone derivative that functions as a dual-protected glycine building block incorporating a tetrahydropyran-4-yl substituent directly at the carbonyl carbon [1]. The compound is commercially available at a minimum certified purity of 95% . Its computed LogP (XLogP3-AA = 1.0), single hydrogen-bond donor, four hydrogen-bond acceptors, and topological polar surface area of 55.8 Ų confer a balanced polarity profile suitable for use in medicinal chemistry and fragment-based elaboration strategies [1].

Why Generic Substitution Fails for tert-Butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate: The Consequence of Lost H-Bond Donation and Altered Reactivity


This compound cannot be trivially interchanged with its closest carbamate analogs because each structural variation simultaneously alters multiple orthogonal selection-critical parameters. Substituting the Boc group for a Cbz (benzyl carbamate) protecting group increases lipophilicity by 0.5 LogP units and expands the polar surface area by 8.8 Ų, which significantly modifies permeability and metabolic stability profiles [1][2]. Replacing the NH carbamate hydrogen with a methyl group (the N-methyl analog) eliminates the sole hydrogen-bond donor, fundamentally changing solubility, crystal-packing, and pharmacophoric hydrogen-bonding capacity [1]. Using the regioisomeric tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate shifts the reactive center from an α-aminoketone to a β-aminoaldehyde, altering the scope of downstream compatible synthetic transformations [1][3]. These multiple, simultaneous parameter shifts mean that generic substitution cannot preserve the originally optimized property set without re-optimization.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate (1428231-80-4)


Evidence Item 1: Hydrogen-Bond Donor Retention vs. N-Methyl Analog — Impact on Physicochemical Profile

The target compound retains a single hydrogen-bond donor (the carbamate NH), whereas the direct N-methyl analog (tert-butyl N-methyl-N-[2-(oxan-4-yl)-2-oxoethyl]carbamate, CAS 1889445-03-7) replaces this NH with a methyl group, reducing the hydrogen-bond donor count to zero [1]. This distinction is critical because hydrogen-bond donor count is a key parameter in Lipinski's Rule of Five, and its presence or absence modulates aqueous solubility, passive membrane permeability, and the potential for specific target engagement through hydrogen-bonding interactions [2].

Medicinal Chemistry Physicochemical Property Optimization Solubility and Permeability

Evidence Item 2: Lipophilicity Control — Boc (XLogP3 = 1.0) vs. Cbz (XLogP3 = 1.5) Protecting Group Comparison

The target compound employs a tert-butyloxycarbonyl (Boc) protecting group, which confers an XLogP3 of 1.0 and a topological polar surface area (TPSA) of 55.8 Ų [1]. The direct benzyloxycarbonyl (Cbz) analog (CAS 2008547-63-3) exhibits a higher computed lipophilicity (XLogP3 = 1.5) and a larger TPSA of 64.6 Ų [2]. The +0.5 LogP unit shift represents a more than threefold increase in octanol-water partition coefficient (logP 1.5 vs 1.0 corresponds to an approximately 3.2-fold higher predicted partition), which can significantly increase non-specific protein binding and reduce aqueous solubility in downstream constructs.

Protecting Group Strategy Lipophilicity Optimization Orthogonal Deprotection

Evidence Item 3: Regioisomeric Specificity — α-Aminoketone vs. β-Aminoaldehyde Connectivity Dictates Synthetic Utility

The target compound places the tetrahydropyran-4-yl substituent directly on the carbonyl carbon, forming an α-aminoketone motif (Boc-NH-CH₂-CO-THP) [1]. The regioisomer tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate (CAS 1353857-80-3) instead attaches a 2-oxoethyl (aldehyde) group to the oxan-4-yl carbon that bears the carbamate nitrogen, forming a β-aminoaldehyde (Boc-NH-THP-CH₂-CHO) [2]. This connectivity difference fundamentally alters the compound's reactivity profile: α-aminoketones are amenable to reductive amination at the ketone and serve as substrates for heterocycle formation (e.g., imidazoles, pyrazines), while β-aminoaldehydes participate in different cyclization manifolds.

Synthetic Chemistry Regioselectivity Building Block Reactivity

Evidence Item 4: Ketone Functionality Enables Synthetic Diversification Not Accessible to the Acid Analog

The target compound presents a ketone carbonyl at the α-position relative to the carbamate nitrogen, whereas the corresponding acid analog Boc-Gly(tetrahydropyran-4-yl)-OH (CAS 182287-49-6) terminates in a carboxylic acid [1]. The ketone enables unique transformations including reductive amination, Wittig olefination, oxime/hydrazone formation, and organometallic addition (Grignard, organolithium), which are not accessible from the acid without prior reduction-oxidation sequences [2]. The acid analog (MW 259.30 g/mol, C12H21NO5) also differs in molecular weight by +16 Da and contains an additional oxygen atom, altering the overall polarity and hydrogen-bonding capacity.

Organic Synthesis Functional Group Interconversion Building Block Versatility

Recommended Application Scenarios for tert-Butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate Based on Evidence of Differentiation


Scenario 1: Fragment-Based Drug Discovery Requiring Balanced Polarity and a Single H-Bond Donor

In fragment-based screening libraries, the target compound's XLogP3 of 1.0, TPSA of 55.8 Ų, and single hydrogen-bond donor place it in a favorable physicochemical space for fragment hit identification [1]. The N-methyl analog (zero HBD) and the more lipophilic Cbz analog (XLogP3 1.5, TPSA 64.6 Ų) shift the profile away from this optimized fragment-like property range, making the target compound the preferred starting point for fragment elaboration campaigns where balanced solubility and permeability are prioritized [1][2].

Scenario 2: Multi-Step Synthesis Requiring Orthogonal Boc Deprotection in the Presence of Cbz-Protected Intermediates

When a synthetic route demands acid-labile Boc deprotection (TFA/DCM) while preserving hydrogenolytically labile Cbz groups, the target compound provides the necessary protecting group orthogonality [1]. This orthogonality is lost if the Cbz analog is procured instead, as Boc and Cbz groups cannot be selectively deprotected in each other's presence under the same conditions. The target compound thus enables convergent synthetic strategies that rely on differential N-protection [1][2].

Scenario 3: Synthesis of α-Aminoketone-Derived Heterocycles via Reductive Amination or Cyclocondensation

The target compound's α-aminoketone architecture enables direct participation in reductive amination reactions (e.g., with primary amines to form secondary amines, followed by cyclization) and in heterocycle-forming condensations (e.g., imidazole, pyrazine, or quinoxaline synthesis) [1]. The regioisomeric β-aminoaldehyde (CAS 1353857-80-3) cannot access the same heterocyclic scaffolds without additional manipulation, making the target compound the essential input for these specific reaction sequences [1][2].

Scenario 4: Parallel Library Synthesis Where Molecular Weight Minimization Is Critical

With a molecular weight of 243.30 g/mol, the target compound is 14.03 Da lighter than the N-methyl analog (257.33 g/mol) and 16.00 Da lighter than the acid analog (259.30 g/mol) [1][2]. In parallel library synthesis where the final target molecular weight must remain below a threshold (e.g., 500 Da for oral bioavailability compliance), every dalton matters. Selecting the lightest building block that retains the required functionality can be decisive for maintaining lead-like properties in the final elaborated molecules [1].

Quote Request

Request a Quote for tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.